α-Glucosidase Inhibition: Superior In Vivo Antihyperglycemic Efficacy vs. Ligustilide and Diligustilide
In a direct head-to-head comparison of phthalides isolated from the same botanical extract, 3-butylidenephthalide (Compound 3) demonstrated superior in vivo antihyperglycemic activity relative to Z-ligustilide (Compound 2) and (Z)-6,6',7,3'α-diligustilide (Compound 1). While all three compounds were tested, only 3-butylidenephthalide produced a significant blood glucose reduction at the tested dose and inhibited yeast α-glucosidase in vitro with an IC50 of 2.35 mM (Ki = 4.86 mM) [1]. In contrast, Z-ligustilide and diligustilide did not affect α-glucosidase in vivo [2].
| Evidence Dimension | α-Glucosidase inhibitory activity and in vivo blood glucose reduction |
|---|---|
| Target Compound Data | IC50 = 2.35 mM (yeast α-glucosidase); Ki = 4.86 mM (noncompetitive); 56.2 mg/kg decreased blood glucose in NAD-STZ diabetic mice |
| Comparator Or Baseline | Z-Ligustilide (Compound 2): No in vivo α-glucosidase effect; (Z)-6,6',7,3'α-Diligustilide (Compound 1): No in vivo α-glucosidase effect |
| Quantified Difference | Only 3-butylidenephthalide showed measurable α-glucosidase inhibition and in vivo glucose-lowering effect among the three phthalides tested |
| Conditions | In vitro: yeast α-glucosidase assay; In vivo: NAD-STZ diabetic mice, oral sucrose load |
Why This Matters
This establishes 3-butylidenephthalide as the sole α-glucosidase inhibitor among co-occurring phthalides, making it the only viable candidate for diabetes research in this chemical class.
- [1] Brindis F, Rodríguez R, Bye R, González-Andrade M, Mata R. (Z)-3-Butylidenephthalide from Ligusticum porteri, an α-Glucosidase Inhibitor. J Nat Prod. 2011;74(3):314-320. View Source
- [2] Brindis F, et al. (as above). View Source
